molecular formula C5H9ClN4S B12539574 1-tert-Butyl-5-(chlorosulfanyl)-1H-tetrazole CAS No. 142550-48-9

1-tert-Butyl-5-(chlorosulfanyl)-1H-tetrazole

Cat. No.: B12539574
CAS No.: 142550-48-9
M. Wt: 192.67 g/mol
InChI Key: OZJROYPYCDXSTJ-UHFFFAOYSA-N
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Description

1-tert-Butyl-5-(chlorosulfanyl)-1H-tetrazole is a heterocyclic compound featuring a tetrazole ring substituted with a tert-butyl group and a chlorosulfanyl group

Preparation Methods

The synthesis of 1-tert-Butyl-5-(chlorosulfanyl)-1H-tetrazole typically involves the reaction of tert-butylamine with a suitable tetrazole precursor under controlled conditions. The chlorosulfanyl group is introduced through a chlorination reaction using reagents such as thionyl chloride or sulfuryl chloride. The reaction conditions often require an inert atmosphere and low temperatures to prevent decomposition and ensure high yields.

Industrial production methods for this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. These methods focus on maintaining precise control over reaction parameters to achieve consistent product quality.

Chemical Reactions Analysis

1-tert-Butyl-5-(chlorosulfanyl)-1H-tetrazole undergoes various chemical reactions, including:

    Oxidation: The chlorosulfanyl group can be oxidized to form sulfonyl derivatives using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of the chlorosulfanyl group can yield thiol derivatives, typically using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorosulfanyl group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions to form new derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and selectivity. Major products formed from these reactions include sulfonyl, thiol, and substituted tetrazole derivatives.

Scientific Research Applications

1-tert-Butyl-5-(chlorosulfanyl)-1H-tetrazole has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound is investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.

    Medicine: Research explores its use as a precursor for developing pharmaceuticals, particularly in the synthesis of drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and materials science applications.

Mechanism of Action

The mechanism by which 1-tert-Butyl-5-(chlorosulfanyl)-1H-tetrazole exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chlorosulfanyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity for specific targets.

Comparison with Similar Compounds

Similar compounds to 1-tert-Butyl-5-(chlorosulfanyl)-1H-tetrazole include:

    1-tert-Butyl-5-(chlorosulfonyl)-1H-tetrazole: This compound features a chlorosulfonyl group instead of a chlorosulfanyl group, leading to different reactivity and applications.

    1-tert-Butyl-5-(methylsulfanyl)-1H-tetrazole: The methylsulfanyl group provides different electronic and steric properties, affecting the compound’s chemical behavior.

    1-tert-Butyl-5-(phenylsulfanyl)-1H-tetrazole:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity, making it valuable for targeted applications in research and industry.

Properties

CAS No.

142550-48-9

Molecular Formula

C5H9ClN4S

Molecular Weight

192.67 g/mol

IUPAC Name

(1-tert-butyltetrazol-5-yl) thiohypochlorite

InChI

InChI=1S/C5H9ClN4S/c1-5(2,3)10-4(11-6)7-8-9-10/h1-3H3

InChI Key

OZJROYPYCDXSTJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C(=NN=N1)SCl

Origin of Product

United States

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